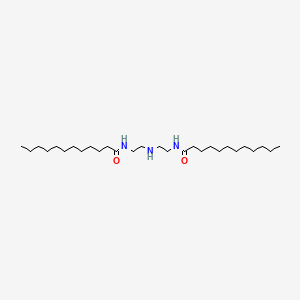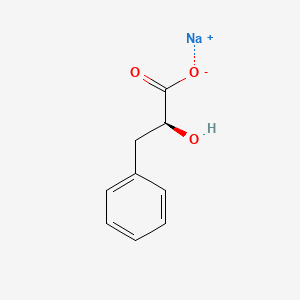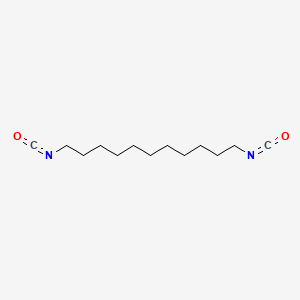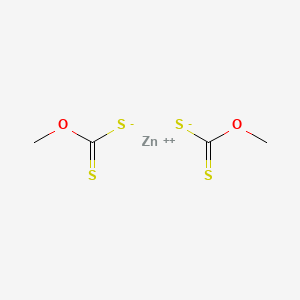
Zinc O,O'-dimethyl bis(dithiocarbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc O,O’-dimethyl bis[dithiocarbonate] is a chemical compound with the molecular formula C4H6O2S4Zn. It is commonly used in various industrial applications, particularly in the rubber and polymer industries as a vulcanization accelerator. This compound is also known for its role as a chelating agent in organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc O,O’-dimethyl bis[dithiocarbonate] typically involves the reaction of carbon disulfide with methanol in the presence of a base to form O,O’-dimethyl dithiocarbonate. This intermediate is then reacted with zinc salts, such as zinc chloride or zinc sulfate, to yield the final product .
Industrial Production Methods
In industrial settings, the production of Zinc O,O’-dimethyl bis[dithiocarbonate] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Zinc O,O’-dimethyl bis[dithiocarbonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol or dithiocarbonate forms.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of chemistry and industry .
Scientific Research Applications
Zinc O,O’-dimethyl bis[dithiocarbonate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism by which Zinc O,O’-dimethyl bis[dithiocarbonate] exerts its effects involves its ability to form stable complexes with metal ions. This chelating action is crucial in its role as a vulcanization accelerator and in various chemical reactions. The molecular targets include metal ions such as zinc, which it binds to, forming stable complexes that facilitate various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Zinc diethyldithiocarbamate: Another zinc-based compound used as a vulcanization accelerator.
Zinc dibutyldithiocarbamate: Similar in function but with different alkyl groups.
Zinc dimethyldithiocarbamate: Shares similar properties but differs in its specific chemical structure.
Uniqueness
Zinc O,O’-dimethyl bis[dithiocarbonate] is unique due to its specific molecular structure, which provides distinct chelating properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
16079-37-1 |
|---|---|
Molecular Formula |
C4H6O2S4Zn |
Molecular Weight |
279.7 g/mol |
IUPAC Name |
zinc;methoxymethanedithioate |
InChI |
InChI=1S/2C2H4OS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
KGOSNXIBMGHQBR-UHFFFAOYSA-L |
Canonical SMILES |
COC(=S)[S-].COC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



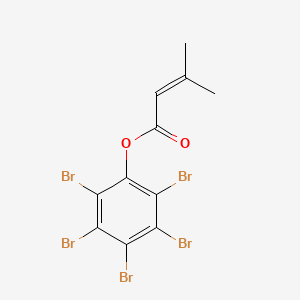

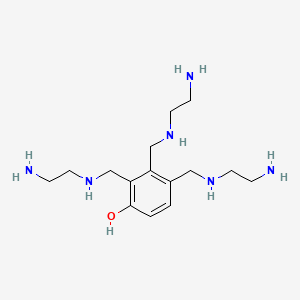

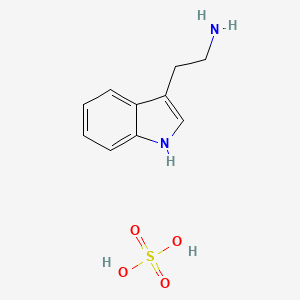
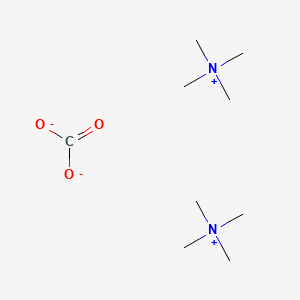
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
